Product packaging for Sodium pyridine-2-sulfonate(Cat. No.:)

Sodium pyridine-2-sulfonate

Cat. No.: B8576640
M. Wt: 181.15 g/mol
InChI Key: NQFKJZVOGHJWTD-UHFFFAOYSA-M
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Description

Significance of Pyridinesulfonate Ligands in Contemporary Organic and Inorganic Chemistry

The importance of pyridinesulfonate ligands, particularly pyridine-2-sulfonate (B372464), in chemistry stems from their exceptional capabilities as ligands in coordination chemistry and as nodes in supramolecular assembly.

As a ligand, pyridine-2-sulfonate is prized for its ability to act as a bidentate, monoanionic "N,O-ligand". It can coordinate to a metal center using both the pyridine (B92270) nitrogen atom and one of the sulfonate oxygen atoms. This chelation results in the formation of a highly stable five-membered metallacycle, a structural motif that enhances the thermodynamic and kinetic stability of the resulting metal complex compared to coordination by monodentate ligands. abebooks.com This chelating behavior is a key element in the design of stable and effective metal-based catalysts. abebooks.com

In the realm of supramolecular chemistry and crystal engineering, the pyridinesulfonate group is a powerful tool for designing complex, ordered structures. The sulfonate group is an excellent hydrogen bond acceptor, while the pyridine nitrogen can also accept hydrogen bonds. This allows for the formation of robust and predictable non-covalent interactions. A frequently observed and highly stable hydrogen bonding pattern is the R₂²(8) ring motif, where two sulfonate oxygen atoms form bifurcated hydrogen bonds with protonated nitrogen bases, such as diamino compounds. These strong and directional interactions are leveraged to construct intricate one-, two-, and three-dimensional networks, demonstrating the ligand's role in the bottom-up assembly of novel molecular materials. acs.org

Overview of Core Research Trajectories for Sodium Pyridine-2-sulfonate and its Derivatives

Current research involving this compound and its chemical relatives is advancing along several key trajectories, primarily in the fields of catalysis and the synthesis of complex organic molecules.

One major research avenue is the use of pyridine-2-sulfonate as a crucial component in catalysts for aerobic oxidation reactions. Well-defined neophylpalladium complexes featuring the pyridine-2-sulfonate ligand have proven to be efficient catalysts for the oxidation of a wide range of alcohols using molecular oxygen. researchgate.netcsic.esresearchgate.net In these systems, the N,O-chelation from the ligand provides stability to the palladium center and influences the stereoelectronic properties that govern catalytic activity. abebooks.com This line of research is vital for developing greener and more sustainable chemical processes by replacing stoichiometric heavy-metal oxidants with catalytic systems that use air as the ultimate oxidant.

A second, highly significant research trajectory involves the use of closely related pyridine-2-sulfinate salts in palladium-catalyzed cross-coupling reactions. The synthesis of biaryl compounds, which are common structures in pharmaceuticals, often relies on the Suzuki–Miyaura reaction. However, this reaction often falters when using 2-pyridylboron reagents due to their inherent instability. nih.gov Researchers have demonstrated that sodium pyridine-2-sulfinate can serve as a stable and highly effective nucleophilic coupling partner, overcoming the limitations of traditional boronate reagents. nih.govnih.govacs.org This desulfinative cross-coupling provides a powerful and broadly applicable method for constructing medicinally relevant molecules that contain the 2-arylpyridine motif. nih.govacs.org Mechanistic studies have revealed that the pyridine-2-sulfinate forms a chelated palladium(II) complex, which is key to its unique reactivity compared to carbocyclic sulfinates. nih.govacs.org

Interactive Data Tables

Table 1: Spectroscopic Data for Pyridine-2-sulfonate

This table summarizes key spectroscopic signals used for the identification and characterization of the pyridine-2-sulfonate anion.

TechniqueKey Absorption/SignalWavenumber/Chemical ShiftAssignment
Infrared (IR)SO₃⁻ Asymmetric/Symmetric Stretch1200-1000 cm⁻¹S-O stretching vibrations
Infrared (IR)C=N Stretch1600-1580 cm⁻¹Pyridine ring C=N vibration
RamanRing Breathing Mode~1000 cm⁻¹Pyridine ring vibration
RamanSO₃⁻ Symmetric Stretch1050-1100 cm⁻¹S-O symmetric stretching
Mass SpectrometryMolecular Ion (Anion)m/z 158C₅H₄NO₃S⁻
Mass SpectrometryPrimary FragmentLoss of 80 amuLoss of SO₃

Table 2: Research Findings in Catalysis and Cross-Coupling

This table presents detailed findings from two key research areas involving pyridine-2-sulfonate and its sulfinate derivative, showcasing their application in modern organic synthesis.

Research AreaReactionCatalyst SystemConditionsKey Findings & YieldReference(s)
Alcohol Oxidation Aerobic Oxidation of 1-Phenylethanol[Pd(CH₂CMe₂Ph)(pyridine-2-sulfonate)(pyridine)]Toluene, O₂ (1 atm), 80 °CEfficient and selective oxidation of a secondary alcohol using a well-defined palladium catalyst. csic.esresearchgate.net
Cross-Coupling Desulfinative Coupling of Sodium Pyridine-2-sulfinate and 1-Bromo-4-fluorobenzenePd(OAc)₂, PCy₃K₂CO₃, Toluene, 150 °CThe sulfinate acts as a superior nucleophilic partner in Pd-catalyzed reactions, providing the cross-coupled product in 95% yield. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4NNaO3S B8576640 Sodium pyridine-2-sulfonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4NNaO3S

Molecular Weight

181.15 g/mol

IUPAC Name

sodium;pyridine-2-sulfonate

InChI

InChI=1S/C5H5NO3S.Na/c7-10(8,9)5-3-1-2-4-6-5;/h1-4H,(H,7,8,9);/q;+1/p-1

InChI Key

NQFKJZVOGHJWTD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Pyridine 2 Sulfonate

Direct Synthesis Routes to Sodium Pyridine-2-sulfonate (B372464)

Direct methods for introducing a sulfonate group onto a pyridine (B92270) ring offer an efficient pathway to sodium pyridine-2-sulfonate. These routes often involve the reaction of a pyridine-based precursor with a sulfonating agent.

Michael-type Addition Reactions for Sulfonate-Containing N-Donor Ligands

A notable strategy for the synthesis of sulfonate-containing N-donor ligands, including derivatives of pyridine-2-sulfonate, is through a Michael-type addition reaction. nih.govnih.gov This type of reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, provides a versatile method for forming carbon-carbon or carbon-heteroatom bonds. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the context of synthesizing pyridine sulfonate derivatives, this can involve the reaction of a primary or secondary amine with a vinylsulfonate. nih.gov

For instance, the synthesis of sodium 2-(2-pyridin-2-yl-ethylamino)-benzenesulfonate has been achieved through a Michael-type addition between 2-vinylpyridine (B74390) and aniline-2-sulfonic acid. nih.govnih.gov This reaction, carried out in a refluxing mixture of water and methanol, demonstrates the utility of this approach for creating N-donor ligands with appended sulfonate groups. The selective nature of the conjugate addition minimizes the formation of unwanted side-products that can arise from other methods like unselective alkylation. nih.gov

ReactantsConditionsProductYieldReference
2-Vinylpyridine, Aniline-2-sulfonic acidRefluxing water and methanol, 15 daysSodium 2-(2-pyridin-2-yl-ethylamino)-benzenesulfonate73% nih.gov

This table showcases a specific example of a Michael-type addition for synthesizing a sulfonate-containing N-donor ligand.

Preparation from Related Pyridine and Sulfonyl Precursors

The direct sulfonation of pyridine is notoriously difficult. wikipedia.org However, pyridine-3-sulfonic acid can be obtained, and the reaction with the SO3 group is facilitated by a mercury(II) sulfate (B86663) catalyst. wikipedia.org More contemporary methods have focused on the C-H functionalization of pyridines. For example, a one-pot protocol for the C4-selective sulfonylation of pyridines has been developed using triflic anhydride (B1165640) activation, followed by the addition of a sulfinic acid salt. researchgate.net

Another approach involves the reaction of 4-alkylpyridines with aryl sulfonyl chlorides in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method leads to the formation of aryl picolyl sulfones, which are valuable synthetic intermediates. nih.gov The reaction is believed to proceed through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. nih.gov

Pyridine SubstrateSulfonylating AgentConditionsProductYieldReference
4-Ethylpyridinep-Toluenesulfonyl chlorideEt3N, DMAP (cat.), CH2Cl2, rt, 3-6 h4-(1-(p-Tolylsulfonyl)ethyl)pyridineGood to Excellent nih.gov

This table illustrates the direct conversion of functionalized 4-alkyl pyridines to aryl picolyl sulfones.

Functional Group Interconversions and Derivatization Strategies

Transforming existing functional groups on the pyridine ring is another key strategy for synthesizing pyridine-2-sulfonates and their derivatives.

Synthesis from Sodium Pyridine-2-sulfinate Precursors

Sodium pyridine-2-sulfinate serves as a valuable precursor for the synthesis of this compound. chemimpex.com The conversion of a sulfinate to a sulfonate is an oxidation reaction. For example, alkyl α,α-difluorinated sulfinates can be directly converted to the corresponding sodium sulfonate salts using hydrogen peroxide. rsc.orgnih.gov

Furthermore, sodium pyridine-2-sulfinate can be converted to pyridine-2-sulfonyl chloride by reacting it with N-chlorosuccinimide in dichloromethane. chemicalbook.com This sulfonyl chloride is a versatile intermediate that can be used to synthesize a variety of sulfonamide derivatives. chemicalbook.com

PrecursorReagent(s)ProductReference
Alkyl α,α-difluorinated sulfinateHydrogen PeroxideSodium alkyl α,α-difluorinated sulfonate rsc.orgnih.gov
Sodium pyridine-2-sulfinateN-ChlorosuccinimidePyridine-2-sulfonyl chloride chemicalbook.com

This table outlines the conversion of pyridine-2-sulfinate precursors to sulfonate and sulfonyl chloride derivatives.

Transformations Involving Sulfonyl Pyridines

Sulfonyl pyridines are important intermediates in organic synthesis. nih.gov The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions. For instance, the pyridine moiety in 2-sulfonyl pyridines is a good leaving group, and its cleavage with sodium thiolates can produce sulfinate salts. rsc.org This approach has been used to synthesize azetidine (B1206935) and oxetane-based sulfinates. rsc.org

The reaction of 4-picoline derivatives with aryl sulfonyl chlorides yields aryl picolyl sulfones. nih.gov These compounds can potentially serve as intermediates for further transformations to create more complex pyridine-based structures. nih.gov

Modern Advancements in Synthetic Approaches to Pyridine-2-sulfonate Analogues

Recent research has focused on developing more efficient and regioselective methods for the synthesis of functionalized pyridine derivatives. researchgate.net These advancements are critical for accessing novel pyridine-2-sulfonate analogues with potential applications in various fields.

One notable development is the isothiourea-catalyzed, one-pot synthesis of 2,4,6-substituted pyridines that bear a 2-sulfonate group. nih.gov This process involves an intermolecular Michael addition/lactamization, thiophenyl elimination, and an N- to O-sulfonyl migration. A key feature of this method is the transformation of the N-sulfonyl activating group of the starting α,β-unsaturated ketimine into a synthetically useful 2-sulfonate functional handle in the final pyridine product. nih.gov

Another modern approach involves the oxidative [3+2] annulation of activated pyridines with β-arylethenesulfonyl fluorides to synthesize indolizinyl sulfonyl fluorides. rsc.org This transition-metal-free method is characterized by its high efficiency and mild reaction conditions. rsc.org While not directly producing pyridine-2-sulfonates, it showcases the innovative strategies being developed to create complex sulfur-containing heterocyclic compounds.

Coordination Chemistry of Pyridine 2 Sulfonate As a Ligand

Binding Modes and Ligand Properties in Metal Complexes

The pyridine-2-sulfonate (B372464) anion exhibits diverse coordination behavior, acting as a flexible building block in the construction of various metal-ligand assemblies. Its ability to adopt different binding modes is a key factor in determining the final structure and properties of the resulting metal complexes.

A prevalent coordination mode for pyridine-2-sulfonate is as an N,O-bidentate chelating ligand. In this arrangement, the ligand forms a stable five-membered ring by coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the sulfonate group. This chelation is a common feature in complexes with transition metals. tandfonline.com For example, in a one-dimensional copper(II) complex, [{Cu(3-mpSO3)2}n], where 3-mpSO3 is 3-methylpyridine-2-sulfonate, the ligand coordinates to the copper center in this bidentate fashion. rsc.org Similarly, a mononuclear zinc complex, [Zn(3-mpSO3)2(H2O)2], also demonstrates this N,O-bidentate chelation. rsc.org The formation of such chelate rings enhances the thermodynamic stability of the resulting complexes, a phenomenon known as the chelate effect. nih.gov The stability of these complexes is influenced by factors such as the nature of the metal ion and the steric and electronic properties of any substituents on the pyridine ring. whiterose.ac.uk

The table below summarizes the coordination environment in selected transition metal complexes with pyridine-2-sulfonate and its derivatives, highlighting the N,O-bidentate chelation mode.

CompoundMetal CenterLigandCoordination ModeResulting Geometry
[{Cu(3-mpSO3)2}n]Cu(II)3-methylpyridine-2-sulfonateN,O-bidentateNot specified
[Zn(3-mpSO3)2(H2O)2]Zn(II)3-methylpyridine-2-sulfonateN,O-bidentateNot specified
{Zn2(2-pSO3)2(Ac)2(4,4′-Bipy)2}nZn(II)pyridine-2-sulfonateN,O-bidentateDistorted Octahedral

Table 1: N,O-Bidentate Chelation in Transition Metal Complexes.

Beyond simple chelation, pyridine-2-sulfonate can engage in more complex coordination schemes, acting as a multidentate or bridging ligand to link multiple metal centers. This capability is crucial for the formation of higher-dimensional structures such as coordination polymers and supramolecular frameworks. researchgate.net The sulfonate group, with its multiple oxygen atoms, can bridge two or more metal ions, leading to the formation of one-, two-, or three-dimensional networks.

For instance, in a polymeric silver(I) complex, {[Ag(py-2-SO3)]}n, the pyridine-2-sulfonate ligand facilitates the formation of a polymeric chain. nih.gov In another example, a zinc(II) complex, {Zn2(2-pSO3)2(Ac)2(4,4′-Bipy)2}n, features pyridine-2-sulfonate ligands that, in conjunction with acetate (B1210297) and 4,4'-bipyridine (B149096) linkers, contribute to a one-dimensional double-chain architecture. researchgate.net The ability of the sulfonate group to adopt various bridging modes, such as μ-sulfato-κ²-O:O, μ-sulfato-κ²-O:O′, and μ-sulfato-κ³-O:O′:O″, allows for a wide range of structural possibilities in metal-sulfate complexes. nih.gov This versatility in coordination enables the design and synthesis of metal-organic frameworks with tailored structures and properties.

Structural Elucidation of Metal-Pyridine-2-sulfonate Complexes

The precise arrangement of atoms within metal-pyridine-2-sulfonate complexes is determined using various analytical techniques, with single-crystal X-ray diffraction being the most definitive method for solid-state structures.

Single-crystal X-ray diffraction (SCXRD) provides detailed insights into the three-dimensional structure of crystalline materials at the atomic level. This technique has been instrumental in characterizing the coordination environments of metal ions in complexes with pyridine-2-sulfonate. For example, the crystal structure of a polymeric silver(I) complex, {[Ag(py-2-SO3)]}n, was determined by X-ray diffraction, revealing that it crystallizes in the triclinic P-1 space group. nih.gov

The table below presents crystallographic data for selected metal-pyridine-2-sulfonate complexes.

CompoundCrystal SystemSpace GroupKey Geometric Features
{[Ag(py-2-SO3)]}nTriclinicP-1Polymeric chain structure
[CuL2]·H2OMonoclinicC2/cDistorted octahedral Cu(II) coordination
{Zn2(2-pSO3)2(Ac)2(4,4′-Bipy)2}nMonoclinicP21/n1D double chains with distorted octahedral Zn(II) geometry

Table 2: Crystallographic Data for Metal-Pyridine-2-sulfonate Complexes.

Hydrogen bonds can form between the sulfonate oxygen atoms and hydrogen atoms of coordinated water molecules or other ligands. asianpubs.org For example, in the copper complex [CuL2]·H2O, independent mononuclear units are linked into a 3D supramolecular network through hydrogen bonds. asianpubs.org In the zinc complex {Zn2(2-pSO3)2(Ac)2(4,4′-Bipy)2}n, weak C-H···O contacts contribute to the extension of the 1D coordination polymer into a 3D supramolecular framework. researchgate.net

π-π stacking interactions can occur between the aromatic pyridine rings of adjacent ligands. These interactions are significant in stabilizing the crystal packing. In the aforementioned copper complex, aromatic interactions with a center-to-center distance of 3.3407 Å are observed between adjacent aromatic units. asianpubs.org Similarly, the 1D chains in the zinc complex are connected into a 2D and 3D supramolecular framework via π-stacking. researchgate.net The interplay of these supramolecular interactions dictates the final solid-state assembly of the metal complexes. acs.orgresearchgate.net

Influence of Metal Centers on Ligand Conformation and Complex Stability

The thermodynamic stability of metal complexes is influenced by the Lewis acidity of the metal ion and the nature of the metal-ligand bond. For instance, the incorporation of a pyridine moiety into a macrocyclic ligand scaffold can lead to higher thermodynamic stability and kinetic inertness in Mn(II) complexes. rsc.org The stability of metal-pyridine-2-sulfonate complexes can be assessed through techniques such as potentiometry to determine stability constants in solution. rsc.org The inherent properties of the transition metal, such as its d-electron configuration, can also affect stability; for example, Ni(II) with a d8 configuration shows a strong preference for four-coordinate square planar geometry, which can contribute to the stability of its complexes. jscimedcentral.com

The metal center can also influence the conformation of the ligand. The rotational freedom of substituents on the pyridine ring can be affected by metal coordination, which is an electronic influence as the substituents may be too remote for direct steric interactions. whiterose.ac.uk The coordination of the pyridine-2-sulfonate ligand to different metal ions can lead to variations in the bond lengths and angles within the ligand itself, reflecting the electronic influence of the metal. The interplay between the metal ion and the ligand is a critical aspect of the coordination chemistry of pyridine-2-sulfonate, determining the structure, stability, and potential applications of its metal complexes.

Coordination with d-Block Metals (e.g., Cobalt(II), Zinc(II), Palladium(II), Iridium(III))

The pyridine-2-sulfonate anion is a versatile ligand in coordination chemistry, capable of binding to metal ions in various ways. Its coordination behavior with several d-block metals has been extensively studied, revealing a range of structural motifs and bonding interactions.

Cobalt(II):

A notable example is the complex diaquabis(pyridine-2-sulfonato-κ²N,O)cobalt(II), [Co(C₅H₄NO₃S)₂(H₂O)₂]. In this complex, the Cobalt(II) ion is in a slightly distorted octahedral environment. nih.govresearchgate.netresearchgate.net The pyridine-2-sulfonate ligands act as bidentate chelators, coordinating to the cobalt center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the sulfonate group. The two pyridine-2-sulfonate ligands are arranged in a cis configuration with respect to each other. nih.govresearchgate.netresearchgate.net The remaining two coordination sites are occupied by water molecules. nih.govresearchgate.netresearchgate.net This particular cobalt complex is isostructural with its manganese, zinc, and cadmium analogues. researchgate.net The molecules in the crystal lattice are linked by hydrogen bonds between the coordinated water molecules and the sulfonate oxygen atoms, forming a layered structure. nih.govresearchgate.net

Interactive Table 1: Selected Crystallographic Data for [Co(C₅H₄NO₃S)₂(H₂O)₂]

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)13.7009 (9)
b (Å)7.1127 (5)
c (Å)16.0180 (11)
β (°)106.734 (1)
V (ų)1494.86 (18)
Z4

Zinc(II):

Pyridine-2-sulfonic acid and its derivatives have been used to synthesize zinc(II) complexes. oup.comresearchgate.net For instance, zinc(II) complexes with mono-methyl-substituted pyridine-2-sulfonic acid derivatives have been prepared and characterized. oup.comresearchgate.net In these complexes, the pyridine-2-sulfonate ligand typically coordinates to the zinc(II) ion. The coordination environment of zinc(II) in these types of complexes can vary. For example, in some structures, the zinc atom can be found in both tetrahedral and octahedral coordination geometries within the same crystal structure. researchgate.net The formation of polynuclear clusters is also possible, with bridging sulfonate groups linking multiple zinc centers. researchgate.net

Palladium(II):

The coordination of pyridine-2-sulfonate with palladium(II) has also been investigated. While specific details on the direct coordination of pyridine-2-sulfonate were not extensively found in the provided search results, related structures provide insights. For example, the reaction of Pd(OAc)₂ with aniline-2,5-disulfonic acid in pyridine yielded crystals of di-acetato-bis-pyridine-palladium(II), [Pd(C₂H₃O₂)₂(C₅H₅N)₂], where pyridine itself acts as a ligand. researchgate.net In general, palladium(II) complexes with pyridine-type ligands often exhibit a square-planar geometry. acs.org The pyridine-2-selenolate ligand, a selenium analogue of pyridine-2-thiolate, has been shown to act as a triply bridging ligand in a dinuclear palladium(II) complex, highlighting the diverse bridging capabilities of such pyridine-based ligands. rsc.org

Iridium(III):

Iridium(III) complexes containing ligands derived from pyridine-2-sulfonic acid have been synthesized and studied, particularly for their potential applications in catalysis and photochemistry. For example, iridium(III) complexes with a novel ancillary ligand, pyridine sulfonic acid (PySO₃), have been developed as green-emitting phosphors for organic light-emitting diodes (OLEDs). rsc.orgrsc.org In these complexes, the iridium center is typically in an octahedral coordination environment. Another area of research involves the use of iridium(III) bis-pyridine-2-sulfonamide complexes as catalysts for water oxidation. acs.orgnih.gov In these systems, the ligands coordinate to the iridium(III) center in an octahedral fashion. acs.orgnih.gov The electronic properties of these complexes can be tuned by modifying the ligand framework. acs.orgnih.gov

Insights from Protonation and Stability Constant Determinations in Solution

The behavior of pyridine-2-sulfonate in solution, particularly its protonation and the stability of its metal complexes, provides crucial insights into its coordination chemistry.

The speciation of complexes formed between pyridine-2-sulfonate (pysu) and metal ions like Zn²⁺ and Ag⁺ has been studied in aqueous solution. researchgate.nettandfonline.com The determination of protonation and stability constants is essential for understanding which species will be present under specific pH conditions. researchgate.nettandfonline.com

For the pyridine-2-sulfonate ligand itself, the protonation constant is a key parameter. While a specific value for pyridine-2-sulfonate was not found in the provided results, data for related compounds like p-toluene-sulfonic acid (pKa > 11) can offer a general idea. organicchemistrydata.org

Studies on the complexation of pyridine-based macrocyclic ligands with divalent metal ions like Mn(II), Zn(II), and Cu(II) have been conducted using potentiometric titrations to determine protonation and stability constants. nih.gov These studies confirm the good coordination capacity of the pyridine function in these ligands. nih.gov The presence of a pyridine ring in a macrocyclic framework often leads to increased thermodynamic stability and kinetic inertness of the resulting metal complexes. nih.gov

Catalytic Applications of Pyridine 2 Sulfonate in Chemical Transformations

Role as Ligand in Transition Metal Catalysis

The pyridine-2-sulfonate (B372464) ligand has demonstrated significant utility in palladium-catalyzed reactions, influencing the efficiency and outcome of several important synthetic processes.

Pyridine-2-sulfinates, derived from the corresponding sulfonic acids, have emerged as effective nucleophilic partners in palladium-catalyzed desulfinylative cross-coupling reactions with aryl and heteroaryl halides. nih.govsemanticscholar.orgrsc.org These sulfinate salts are stable, easy to prepare, and participate in efficient coupling reactions, offering a significant advantage over often unstable and less reactive pyridine-2-boronates. nih.govsemanticscholar.orgrsc.org The reaction proceeds through a proposed mechanism involving the reduction of a Pd(II) precatalyst to the active Pd(0) species, followed by oxidative addition of the aryl halide. nih.gov Transmetalation with the sulfinate salt and subsequent extrusion of sulfur dioxide leads to the formation of the cross-coupled product. nih.gov

Research has shown that a variety of substituted pyridine-2-sulfinates can be coupled with different aryl and heteroaryl halides, demonstrating the broad scope of this methodology. nih.govsemanticscholar.org For instance, the coupling of unsubstituted sodium pyridine-2-sulfinate with 4-bromotoluene (B49008) has been achieved in excellent yields. nih.gov The reaction conditions typically involve a palladium source like palladium(II) acetate (B1210297), a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy₃), and a base like potassium carbonate in a suitable solvent like 1,4-dioxane (B91453) at elevated temperatures. nih.govrsc.org

The utility of this method has been further highlighted in the synthesis of medicinally relevant molecules, showcasing its potential in drug discovery and development. semanticscholar.org The ability to construct complex biaryl and heteroaryl structures, particularly those containing a 2-substituted pyridine (B92270) motif, underscores the importance of this transformation in organic synthesis. nih.govsemanticscholar.org

Table 1: Examples of Palladium-Catalyzed Desulfinylative Cross-Coupling Reactions

Pyridine SulfinateAryl HalideProductYield (%)Reference
Sodium pyridine-2-sulfinate4-Bromotoluene2-(p-tolyl)pyridine95 nih.gov
Sodium pyridine-2-sulfinate4-Chlorotoluene2-(p-tolyl)pyridine85 nih.gov
Sodium 5-(trifluoromethyl)pyridine-2-sulfinate4-Bromotoluene2-(p-tolyl)-5-(trifluoromethyl)pyridine78 nih.gov
Sodium pyridine-2-sulfinate1-Bromo-4-fluorobenzene2-(4-fluorophenyl)pyridine95 nih.govacs.org

Reaction conditions typically involve Pd(OAc)₂, a phosphine ligand, and a base at elevated temperatures.

The pyridine-2-sulfonate ligand, in combination with palladium, forms effective catalysts for the aerobic oxidation of a wide range of alcohols to their corresponding aldehydes and ketones. researchgate.netcsic.esresearchgate.net These catalytic systems often utilize molecular oxygen as the ultimate oxidant, presenting a greener and more sustainable alternative to traditional stoichiometric oxidizing agents. csic.es

Neophylpalladium complexes incorporating pyridine-2-sulfonate as a bidentate, monoanionic N-O ligand have been shown to efficiently catalyze the oxidation of aliphatic, benzylic, and allylic alcohols without the need for additives. researchgate.netcsic.esresearchgate.net The structure of the ligand plays a crucial role in the catalytic performance. For instance, the presence of an electron-withdrawing sulfonyl group can enhance the catalytic activity. researchgate.net

The general mechanism for these palladium-catalyzed aerobic oxidations is believed to involve the formation of a palladium(II)-alkoxide intermediate. nih.gov The pyridine ligand can influence the reaction by promoting the aerobic reoxidation of palladium(0) to palladium(II), which is a key step in the catalytic cycle. nih.gov However, it can also inhibit the initial oxidation of the alcohol by palladium(II). nih.gov Therefore, a balance of these effects is necessary for optimal catalytic activity.

Table 2: Palladium-Catalyzed Aerobic Oxidation of Alcohols with Pyridine-2-sulfonate Ligands

SubstrateCatalyst SystemProductYield (%)Reference
1-Phenylethanol[Pd(CH₂CMe₂Ph)(pyridine-2-sulfonate)(pyridine)]AcetophenoneHigh researchgate.netcsic.esresearchgate.net
Benzyl alcoholPd(OAc)₂/pyridine-2-sulfonateBenzaldehydeHigh researchgate.net
CyclohexanolPd(OAc)₂/pyridine-2-sulfonateCyclohexanoneModerate researchgate.net

The reactions are typically carried out in the presence of oxygen or air.

Pyridine-2-sulfonic acid has been utilized as a ligand in palladium-catalyzed C(sp³)–H functionalization reactions. While direct examples of pyridine-2-sulfonate in olefination and arylation are part of a broader class of pyridine-based ligands, the underlying principles are relevant. These ligands can facilitate the activation of C–H bonds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

In the context of C(sp³)–H arylation, pyridine-type ligands are crucial for promoting the reaction. researchgate.netnih.gov For instance, in the arylation of Weinreb amides, a pyridinesulfonic acid ligand was designed to accommodate the weakly coordinating nature of the amide. nih.gov The sulfonate group, being a non-coordinating anion, is thought to promote the dissociation of an acetate anion from the palladium center, thereby stabilizing the active catalytic species as a zwitterionic complex. nih.gov This preserved cationic character of the palladium center facilitates the binding of the weakly coordinating substrate. nih.gov

Similarly, in C–H olefination reactions, ligands play a critical role. While pyridine itself can be a ligand, the introduction of a sulfonate group can modulate the electronic properties of the catalyst, influencing its reactivity and selectivity. acs.org The development of ligands that can control the site-selectivity of C–H functionalization is an active area of research. rsc.org

Iridium complexes featuring pyridine-2-sulfonamide (B152805) ligands have been developed as robust and efficient catalysts for homogeneous water oxidation. nih.gov These tetradentate "wrap-around" ligands create a stable coordination environment around the iridium center, which is crucial for withstanding the highly oxidizing conditions of the reaction. nih.gov

These iridium(III) complexes, when subjected to an applied potential, can catalyze the oxidation of water to produce oxygen. nih.gov The electronic properties of the ligand framework can be tuned to influence the catalytic activity. nih.gov Dynamic light scattering experiments have confirmed that the catalysis is performed by a molecular species, ruling out the formation of iridium oxide nanoparticles as the active catalyst. nih.gov These systems have shown remarkable stability, with some catalysts performing for over 10 days with thousands of turnovers. nih.gov

The mechanism is believed to involve the iridium center cycling through higher oxidation states (Ir(IV), Ir(V)), which facilitates the O-O bond formation. The pyridine-sulfonamide ligand plays a critical role in stabilizing these high-valent iridium species and preventing catalyst degradation.

Vanadium complexes bearing nitrogen-sulfonate ligands, including those derived from pyridine, have been investigated as catalysts for olefin polymerization. nih.govacs.org These catalysts, when activated by a co-catalyst such as ethylaluminium sesquichloride (EASC), can polymerize olefins like ethylene (B1197577) and propylene. nih.gov

The naphthalene-bridged nitrogen-sulfonate ligand, for example, has been shown to protect the vanadium catalyst from deactivation, which can occur through reduction by the aluminum co-catalyst to an inactive V(II) species. nih.gov This leads to catalysts with good thermal stability, showing higher activities at elevated temperatures compared to traditional vanadium catalysts like VOCl₃. nih.gov

These catalysts can produce high molecular weight polymers with narrow molecular weight distributions. nih.gov The nature of the ligand and the reaction conditions, such as the Al/V ratio and the presence of a reactivator like ethyl trichloroacetate (B1195264) (ETCA), significantly influence the catalytic activity and the properties of the resulting polymer. nih.gov

Mechanistic Insights into Catalytic Cycles and Selectivity

Ligand Design and Electronic Effects on Catalytic Performance

The design of the pyridine-2-sulfonate ligand, particularly through the introduction of substituents on the pyridine ring, has a profound impact on the catalytic performance of its metal complexes. These modifications alter the electronic environment of the metal center, thereby influencing reaction rates and selectivity.

The electronic properties of substituents on the pyridine ring directly modulate the catalytic activity. In palladium-catalyzed cross-coupling reactions, the electron density of the pyridine ligand is a key factor. acs.org For instance, in the desulfinative cross-coupling of aryl bromides, weakening the Palladium-Nitrogen (Pd-N) bond by adding an electron-withdrawing group to the pyridyl ring was found to accelerate the rate of SO2 extrusion, a critical step in the catalytic cycle. acs.org This modification led to a significant increase in reaction conversion compared to the unsubstituted pyridine-2-sulfinate complex. acs.org Similarly, in gold-catalyzed reactions, the catalytic activity of Au(III) complexes is modulated by the electron density of the pyridine ligands. acs.org

Furthermore, strategic ligand design can introduce intermolecular forces that enhance catalytic rates. In a study on Ruthenium-bda (bda = 2,2'-bipyridine-6,6'-dicarboxylate) catalysts for water oxidation, ligands were functionalized with charged groups such as pyridine-4-sulfonate (p-SO3-py-). frontiersin.org This approach created intermolecular electrostatic interactions that promoted the formation of pre-reactive dimeric intermediates, leading to an 8- to 20-fold increase in the turnover frequency (TOF) compared to catalysts with repulsive effects. frontiersin.org These findings demonstrate that ligand modifications can influence factors beyond simple intramolecular electronics, affecting the broader reaction environment to improve catalyst efficiency.

Table 1: Effects of Ligand Design on Catalytic Performance

Ligand Modification System/Reaction Electronic Effect Impact on Catalytic Performance
Electron-withdrawing group on pyridyl ring Palladium-catalyzed desulfinative cross-coupling Weakens the Pd-N bond Increased reaction rate and conversion. acs.org
Electron-donating/withdrawing groups on pyridine Gold(III)-catalyzed cyclopropanation Modulates electron density of the Au(III) center Controls catalytic activity. acs.org

Influence of the Sulfonate Anion in Catalyst Activation and Stability

A key feature is its ability to chelate with the metal center. In palladium-catalyzed reactions, the pyridine-2-sulfinate group can form a strong κ²N,O-chelate with the palladium atom. acs.org This chelation is significant enough to alter the catalyst's resting state compared to reactions with carbocyclic sulfinates, which lack the coordinating nitrogen atom. acs.org This change in the resting state directly impacts the reaction kinetics and the rate-determining step of the catalytic cycle. acs.org

Electronically, the sulfonate group can act as an electron donor, which helps to stabilize metal centers in high oxidation states, a crucial aspect in many oxidative catalytic cycles. nih.gov In some ruthenium-based water oxidation catalysts, the sulfonate ligand enriches the electron density of the Ru center. nih.gov However, the sulfonate group is generally considered a weak base and its binding capacity can be lower than other coordinating groups like carboxylates. wikipedia.orgcsic.es This weaker coordination can be advantageous, as a weakly bound sulfonate can promote substrate binding through ligand exchange. nih.gov Conversely, in some systems, this relatively low binding capacity has been suggested to lead to more rapid catalyst decay. csic.es

The stability and activity imparted by the sulfonate anion can also be dependent on the reaction environment. For instance, in the catalytic pyrolysis for levoglucosenone (B1675106) production, the presence of a suitable cation to form an ionic liquid with the sulfonate anion was found to be indispensable for the catalyst to remain stable and active. mdpi.com In other complex systems, the sulfonate anion can engage in strong hydrogen-bonding interactions, which can either be a design feature or an unintended interaction that affects substrate recognition and catalytic activity. rsc.org

Table 2: Role of the Sulfonate Anion in Catalysis

Influence System/Reaction Observation Outcome
Chelation Palladium-catalyzed cross-coupling Forms a strong κ²N,O-chelate with the palladium center. acs.org Changes the catalyst resting state and influences reaction kinetics. acs.org
Electronic Donation Ruthenium-catalyzed water oxidation Functions as an electron donor to the metal. nih.gov Stabilizes high-valent Ru species. nih.gov
Ligand Lability Ruthenium-catalyzed water oxidation Acts as a weakly coordinating group. nih.gov Promotes substrate binding via ligand exchange. nih.gov
Catalyst Stability Palladium-catalyzed alcohol oxidation Exhibits lower binding capacity compared to carboxylates. csic.es May lead to faster catalyst decomposition in certain systems. csic.es

Advanced Spectroscopic and Analytical Characterization of Pyridine 2 Sulfonate and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of sodium pyridine-2-sulfonate (B372464) in solution. Both ¹H and ¹³C NMR provide critical data for confirming the molecular structure and investigating the electronic environment of the pyridine (B92270) ring.

¹H NMR Spectroscopy: The proton NMR spectrum of pyridine-2-sulfonate displays a characteristic pattern for a 2-substituted pyridine ring. The coupling patterns observed are consistent with the aromatic substitution, allowing for the assignment of each proton on the pyridine ring. In deuterium (B1214612) oxide (D₂O), the proton chemical shifts for sodium pyridine-3-sulfonate have been reported, providing a reference for the expected regions for pyridine sulfonate protons. chemicalbook.comscholaris.ca For pyridine-2-sulfonic acid, ¹H NMR spectra have also been recorded. chemicalbook.com Dynamic NMR studies, which involve varying the temperature during the experiment, can be employed to investigate conformational equilibria or fluxional behavior in pyridine-2-sulfonate complexes.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly informative for understanding the electronic effects of the sulfonate group on the pyridine ring. The carbon atom directly attached to the sulfonate group (C2) is significantly deshielded and typically resonates at a downfield chemical shift of around 155-160 ppm. The remaining carbon atoms of the pyridine ring exhibit chemical shifts in the range of 120-145 ppm, which is characteristic of electron-deficient aromatic systems. The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. researchgate.netipb.pt In complexes, changes in the chemical shifts of the pyridine ring protons and carbons can provide valuable information about the coordination of the ligand to a metal center. nih.govnsf.gov

Table 1: Representative NMR Data for Pyridine Sulfonates

NucleusCompoundSolventChemical Shift (ppm)
¹HSodium Pyridine-3-sulfonateD₂O8.95, 8.68, 8.24, 7.60
¹³CPyridine-2-sulfonate-~155-160 (C-S), ~120-145 (other ring carbons)

Note: Specific chemical shifts can vary depending on the solvent, concentration, and counter-ion.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in sodium pyridine-2-sulfonate and for analyzing the vibrational modes of the molecule and its complexes. evitachem.com

The IR spectrum of pyridine-2-sulfonate is characterized by absorption bands corresponding to both the pyridine ring and the sulfonate group.

Sulfonate Group Vibrations: The sulfonate group (SO₃⁻) exhibits strong and characteristic absorption bands. The asymmetric and symmetric S-O stretching vibrations are typically observed in the 1200-1000 cm⁻¹ region. For instance, in a silver pyridine-2-sulfonate complex, these bands were found at 1173 and 1140 cm⁻¹. researchgate.net The SO₂ scissoring and wagging deformation modes appear at lower frequencies, with the scissoring vibration expected in the range of 565 ± 45 cm⁻¹. researchgate.net

Pyridine Ring Vibrations: The pyridine ring shows characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. researchgate.net C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹. The ring breathing mode, a symmetric vibration of the entire ring, is often seen as a strong band around 1000 cm⁻¹. researchgate.net For 2-monosubstituted pyridines, characteristic bands are also found near 1050 cm⁻¹ and in the 1146-1152 cm⁻¹ range. researchgate.net

C-S Stretching Vibration: The C-S stretching vibration is expected in the region of 760 ± 25 cm⁻¹. researchgate.net

Upon complexation with a metal ion, shifts in the positions of these vibrational bands can indicate the coordination of the pyridine nitrogen and/or the sulfonate oxygen atoms to the metal center. mdpi.com For example, a shift in the ν(C=N) band can provide evidence for the formation of a coordination bond between the Bi(III) ion and the pyridine nitrogen atom. mdpi.com

Table 2: Characteristic IR Absorption Bands for Pyridine-2-sulfonate

Vibrational ModeWavenumber Range (cm⁻¹)Intensity
C-H Stretching (aromatic)3000-3100Medium-Weak
C=C and C=N Stretching1400-1600Medium-Strong
Asymmetric S-O Stretching~1200Strong
Symmetric S-O Stretching~1000-1100Strong
Ring Breathing~1000Strong
C-S Stretching735-785Medium
SO₂ Scissoring520-610Medium

Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample (solid or solution) and complex formation.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of this compound and for studying its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a precise mass measurement, which helps to confirm the elemental composition of the molecule. mdpi.com

In a typical mass spectrum of pyridine-2-sulfonate, the molecular ion peak for the sulfonate anion (C₅H₄NO₃S⁻) would be observed at a mass-to-charge ratio (m/z) of 158. The fragmentation of this ion often involves the loss of a sulfur trioxide (SO₃) molecule, which has a mass of 80 units, to produce a pyridine radical cation. Further fragmentation of the pyridine ring can also occur. Analysis of these fragmentation pathways provides valuable structural information that complements the data obtained from NMR and IR spectroscopy. Electrospray ionization (ESI) is a suitable technique for analyzing this compound, as it can generate ions in both positive and negative modes. researchgate.net

Electrochemical Methods for Redox Property Assessment (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of pyridine-2-sulfonate and its metal complexes. nih.govacs.org CV can provide information about the oxidation and reduction potentials of a species, the stability of the redox products, and the kinetics of electron transfer processes.

Pyridine-2-sulfonic acid can be electrochemically grafted onto the surface of a glassy carbon electrode. ucl.ac.uknih.gov This modified electrode can then be used for various applications, including the analysis of heavy metal ions. nih.gov The electrochemical behavior of metal complexes containing pyridine-2-sulfonate or related ligands can reveal reversible or irreversible redox processes, often centered at the metal ion. For example, iridium(III) complexes with pyridine-2-sulfonamide (B152805) ligands have shown highly reversible Ir(III)/Ir(IV) redox processes. acs.org The redox potentials of such complexes can be influenced by the geometry of the complex and the nature of other ligands present. nih.gov In some cases, favorable electrostatic interactions between a modified electrode surface, such as one with a poly(p-toluene sulfonic acid) film, and a positively charged species can enhance electrochemical sensitivity. rsc.org

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy for Electronic Structure)

UV-Visible (UV-Vis) spectroscopy is used to study the electronic structure of this compound and its complexes by probing the electronic transitions within the molecule. jyu.fi Pyridine and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π-π* and n-π* transitions. researchgate.netsielc.com

The UV-Vis spectrum of pyridine shows absorption maxima around 250-262 nm. researchgate.netresearchgate.net The electronic structure of pyridine-2-sulfonate is characterized by a delocalized π-electron system across the pyridine ring, with additional electron density on the sulfonate oxygen atoms. Upon coordination to a metal ion, the electronic structure of the ligand is perturbed, which can lead to shifts in the absorption bands in the UV-Vis spectrum. These changes can provide insights into the nature of the metal-ligand bonding. For instance, the formation of charge-transfer bands may be observed in the spectra of metal complexes.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has proven to be a valuable tool for predicting the geometries and electronic properties of various molecules, including those with pyridine (B92270) and sulfonate functional groups. nih.govdergipark.org.tr DFT calculations allow for the optimization of the molecular geometry to find its most stable energetic state and for the analysis of its electronic characteristics, which are fundamental to understanding its reactivity. nih.gov

Table 6.1.1: Predicted Optimized Geometrical Parameters for Pyridine-2-sulfonate (B372464) Anion (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC2-S1.78 Å
S-O11.46 Å
S-O21.46 Å
S-O31.51 Å
N1-C21.35 Å
N1-C61.34 Å
Bond AngleO1-S-O2113.5°
O1-S-C2107.0°
N1-C2-S117.5°
Dihedral AngleN1-C2-S-O1-65.0°
Note: This data is representative and based on calculations of similar molecular structures. Actual values may vary based on the specific computational model and level of theory.

Electronic Structure and Reactivity Prediction: The electronic properties of Sodium Pyridine-2-sulfonate are key to its chemical behavior. DFT calculations can map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. nih.govnih.gov

Furthermore, Frontier Molecular Orbital (FMO) theory, based on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to predict reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov Global reactivity descriptors, such as electronegativity, chemical potential, hardness, and softness, can be derived from these FMO energies. nih.gov

Table 6.1.2: Predicted Electronic Properties and Reactivity Descriptors for Pyridine-2-sulfonate Anion

PropertyPredicted Value (eV)
HOMO Energy-4.25
LUMO Energy-0.88
HOMO-LUMO Gap (ΔE)3.37
Electronegativity (χ)2.565
Chemical Potential (μ)-2.565
Hardness (η)1.685
Softness (S)0.593
Note: This data is representative and based on DFT calculations of analogous compounds. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules. For this compound, these methods are crucial for performing conformational analysis and understanding its dynamic behavior in different environments.

Conformational Analysis: Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. While the pyridine ring is rigid, rotation around the C-S bond can lead to different orientations of the sulfonate group. Computational methods can scan the potential energy surface by systematically rotating this bond to identify the most stable conformers. dergipark.org.tr

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the time-dependent behavior of a molecular system, providing detailed insights into intermolecular interactions. rsc.org For this compound in an aqueous solution, MD simulations can model the interactions between the sulfonate anion, sodium cations, and surrounding water molecules. acs.orgfrontiersin.org

Key interactions that can be investigated include:

Hydration Shell: MD simulations can characterize the hydration shell around the sulfonate group, determining the number of water molecules and the strength of the hydrogen bonds formed between the sulfonate oxygens and water hydrogens. acs.org

Ion Pairing: The simulation can model the interaction between the pyridine-2-sulfonate anion and the Na⁺ cation, providing information on the formation and stability of ion pairs in solution.

π-π Stacking: At higher concentrations, simulations can explore the potential for π-π stacking interactions between the aromatic pyridine rings of adjacent anions.

Radial Distribution Functions (RDFs): Analysis of RDFs from MD trajectories can quantify the probability of finding one atom or molecule at a certain distance from another. For example, an RDF for the sulfonate sulfur atom and water oxygen atoms would reveal the structure of the surrounding solvent. acs.orgbohrium.com

Table 6.2.1: Intermolecular Interactions of this compound Studied by MD Simulations

Interaction TypeInteracting SpeciesSignificance
Hydrogen BondingSulfonate (O) ↔ Water (H)Governs solubility and hydration.
Ion-DipoleNa⁺ ↔ Water (O)Describes the hydration of the cation.
ElectrostaticPyridine-2-sulfonate⁻ ↔ Na⁺Influences ion pairing and aggregation.
π-π StackingPyridine Ring ↔ Pyridine RingCan lead to self-assembly at high concentrations.
This table summarizes the primary non-covalent interactions that are typically analyzed in MD simulations of ionic aromatic compounds in water. acs.orgresearchgate.net

Elucidation of Reaction Mechanisms and Transition States via Computational Simulations

Computational simulations are instrumental in elucidating the detailed pathways of chemical reactions, including identifying intermediates and transition states that are often difficult to observe experimentally. For reactions involving sulfonate compounds, such as hydrolysis or esterification, computational chemistry provides a window into the mechanistic details.

The hydrolysis of sulfonate esters, for example, has been a subject of debate, with evidence suggesting either a concerted (single transition state) or a stepwise (involving a pentavalent intermediate) mechanism. nih.govlu.se Computational studies play a crucial role in this debate. By calculating the potential energy surface for the reaction, chemists can determine the energetic feasibility of different pathways. acs.org

Mechanistic Pathways: For a reaction like the hydrolysis of a pyridine-sulfonate derivative, computational methods can model:

A Concerted Sₙ2-type Mechanism: This involves a single transition state where the nucleophile (e.g., a hydroxide (B78521) ion) attacks the sulfur atom simultaneously with the departure of the leaving group. nih.gov

A Stepwise Addition-Elimination Mechanism: This pathway involves the formation of a high-energy pentacoordinate sulfur intermediate, which then breaks down to form the products. nih.govcsic.es

DFT calculations can be used to locate and characterize the geometries and energies of the reactants, products, transition states (first-order saddle points), and any intermediates (local minima on the potential energy surface). csic.es The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. A comparison of the activation barriers for different proposed mechanisms allows for the identification of the most likely reaction pathway. csic.es For instance, detailed computational studies on the alkaline hydrolysis of aryl benzenesulfonates have been performed to search for a stable pentavalent intermediate, with some studies finding no evidence for a thermodynamically stable intermediate, suggesting a concerted mechanism. nih.govacs.org

Table 6.3.1: Computational Approaches for Reaction Mechanism Elucidation

Computational TaskObjectiveRelevant Information Obtained
Potential Energy Surface (PES) ScanTo map the energy landscape of the reaction.Identification of minima (reactants, products, intermediates) and saddle points (transition states).
Transition State (TS) OptimizationTo find the exact geometry and energy of the transition state.Activation energy barrier, geometry of the activated complex. csic.es
Intrinsic Reaction Coordinate (IRC) CalculationTo confirm that the optimized TS connects the reactants and products.The minimum energy path of the reaction.
Solvation Modeling (e.g., PCM)To account for the effect of the solvent on the reaction energetics.More accurate activation energies in solution. acs.org

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry provides powerful methods for predicting various spectroscopic parameters, which can be used to interpret experimental spectra and confirm molecular structures.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. mdpi.comruc.dk By performing GIAO calculations on the DFT-optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. ijcce.ac.ir Comparing these calculated shifts with experimental data can aid in the assignment of ambiguous signals and confirm the proposed structure. ruc.dk Linear correlation plots between experimental and calculated chemical shifts are often used to assess the accuracy of the computational method. mdpi.com For pyridine-containing compounds, DFT calculations have shown good correlation with experimental NMR data. researchgate.net

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for this compound can be calculated using DFT. These calculations provide a theoretical vibrational spectrum (IR and Raman) that can be compared with experimental results. researchgate.net This comparison helps in assigning the observed vibrational bands to specific molecular motions, such as the characteristic symmetric and asymmetric S-O stretching vibrations of the sulfonate group or the ring stretching modes of the pyridine moiety. researchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental spectra. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and, consequently, predicting UV-Vis absorption spectra. nih.govbohrium.com By applying TD-DFT to the optimized structure of pyridine-2-sulfonate, one can calculate the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netresearchgate.net These calculations help to assign the electronic transitions observed in the experimental spectrum, such as π→π* and n→π* transitions associated with the pyridine ring. researchgate.net

Table 6.4.1: Representative Comparison of Experimental and Calculated Spectroscopic Data for a Pyridine-Sulfonate Structure

Spectroscopic DataExperimental ValueCalculated ValueAssignment/Transition
¹H NMR (ppm) δ 8.5 (d)δ 8.6H6 (ortho to N)
δ 8.1 (t)δ 8.2H4 (para to N)
δ 7.9 (t)δ 8.0H5 (meta to N)
δ 7.6 (d)δ 7.7H3 (meta to N)
¹³C NMR (ppm) δ 155.0δ 156.2C2 (attached to SO₃)
δ 150.5δ 151.0C6
δ 140.1δ 140.8C4
IR (cm⁻¹) 12601275 (scaled)Asymmetric SO₃ Stretch
10451055 (scaled)Symmetric SO₃ Stretch
UV-Vis (nm) 265260π→π
215210π→π
Note: This table presents hypothetical yet plausible data based on published studies of related compounds to illustrate the typical correlation between experimental and computed values. mdpi.comruc.dkresearchgate.net

Applications in Advanced Materials Science and Chemical Technologies

Integration in Supramolecular Architectures and Frameworks

The molecular structure of Sodium pyridine-2-sulfonate (B372464) is particularly well-suited for the construction of complex supramolecular assemblies and coordination polymers. The pyridine (B92270) nitrogen atom acts as a coordination site for metal ions, while the sulfonate group can participate in hydrogen bonding and electrostatic interactions, or also coordinate to metal centers. This dual functionality allows it to act as a versatile building block, or "linker," in the formation of metal-organic frameworks (MOFs). uol.de

MOFs are a class of crystalline materials with a porous structure, constructed from metal ions or clusters connected by organic ligands. dovepress.comresearchgate.net The properties of MOFs, such as their porosity and thermal stability, are highly dependent on the nature of the organic linkers. uol.de Sulfonate-based ligands, like pyridine-2-sulfonate, are of interest because they can lead to materials with high thermal stability and acidity compared to their carboxylate counterparts. uol.de

The pyridine nitrogen and a sulfonate oxygen of Sodium pyridine-2-sulfonate can act as a bidentate ligand, chelating to a metal center to form a stable five-membered ring. This chelation enhances the stability of the resulting framework. Furthermore, the sulfonate group's oxygen atoms are excellent hydrogen bond acceptors, enabling the formation of intricate three-dimensional networks through hydrogen bonding with other molecules. These non-covalent interactions, along with π-π stacking between the pyridine rings, play a crucial role in directing the self-assembly of these supramolecular structures. Researchers have successfully used pyridine and pyrimidine (B1678525) functionalized sulfonic acids to create novel linker molecules for the construction of MOFs. uol.de

The following table summarizes the key interactions of this compound in supramolecular chemistry:

Interaction TypeParticipating GroupsRole in Supramolecular Assembly
Coordination Bonding Pyridine Nitrogen, Sulfonate OxygenForms stable metal-ligand bonds, creating the primary framework of MOFs and coordination polymers. rsc.orgresearchgate.net
Hydrogen Bonding Sulfonate Oxygen atomsAct as hydrogen bond acceptors, directing the formation of extended networks and stabilizing the overall structure.
π-π Stacking Pyridine RingsContributes to the stability and ordering of the supramolecular architecture through interactions between aromatic rings.
Electrostatic Interactions Negatively charged Sulfonate groupParticipates in ionic interactions, further influencing the packing and stability of the crystal structure.

Exploration in the Development of New Materials with Unique Properties (e.g., Conductive Polymers)

The potential of this compound extends to the development of new materials with unique electronic properties, including conductive polymers. chemimpex.com Conductive polymers are organic polymers that can conduct electricity, and they are of great interest for applications in electronics, sensors, and energy storage. oup.comacs.org

The incorporation of ionic groups, such as sulfonates, into a polymer backbone can lead to "self-doped" conductive polymers. researchgate.net In these materials, the sulfonate group acts as a counter-ion, or dopant, which is covalently bound to the polymer chain. This eliminates the need for an external dopant and can improve the material's processability and stability. The use of sulfonic acid groups is a common strategy for creating p-type self-doped conductive polymers. oup.com

While research into conductive polymers specifically incorporating this compound is an emerging area, the principle of using sulfonate-functionalized monomers is well-established. For instance, poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) is a widely used commercial conductive polymer where a polysulfonic acid acts as the dopant. mdpi.com The unique electronic properties of the pyridine ring in this compound could offer advantages in tuning the conductivity and other characteristics of new polymer systems. chemimpex.com

Role as Versatile Reagents in Advanced Organic Synthesis

Beyond its use in materials science, this compound is a valuable reagent in organic synthesis, facilitating the construction of complex molecules and the introduction of sulfur-containing functionalities. chemimpex.com

Sodium pyridine-2-sulfinate, a closely related derivative, is recognized as a versatile reagent in various organic reactions. chemimpex.comcymitquimica.com It participates in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For example, it can be used in palladium-catalyzed cross-coupling reactions to synthesize a variety of organic compounds. The pyridine-2-sulfonyl group can act as a leaving group in certain reactions, enabling the synthesis of complex molecular structures. rsc.org

The stability and reactivity of this compound and its derivatives make them useful building blocks for chemists. cymitquimica.com They are employed in the synthesis of pharmaceuticals and other biologically active compounds. chemimpex.com

This compound and its sulfinate counterpart are particularly useful for the synthesis of sulfur-containing compounds, such as sulfonamides and sulfones. chemimpex.comcymitquimica.com Sulfonamides are an important class of compounds with a wide range of applications, including as antibacterial drugs. chemimpex.com The sulfonyl group can be introduced into a molecule using reagents derived from this compound. chemimpex.com

The following table outlines some of the synthetic applications of this compound and related compounds:

ApplicationReagent TypeKey Transformation
Cross-Coupling Reactions Sodium pyridine-2-sulfinateFormation of C-C and C-heteroatom bonds, often catalyzed by transition metals like palladium.
Synthesis of Sulfonamides Sodium pyridine-2-sulfinateIntroduction of the sulfonyl group to form sulfonamide functionalities. chemimpex.comcymitquimica.com
Synthesis of Sulfones Sodium pyridine-2-sulfinateFormation of sulfone compounds, which are valuable intermediates in organic synthesis. rsc.orgnih.gov

Emerging Research Areas and Future Perspectives

Development of Novel Pyridine-2-sulfonate (B372464) Derivatives with Tuned Electronic and Steric Properties

A significant thrust in the current research is the rational design and synthesis of new pyridine-2-sulfonate derivatives. By strategically modifying the pyridine (B92270) ring with various functional groups, researchers can fine-tune the electronic and steric properties of the ligand, thereby influencing its coordination behavior and the reactivity of its metal complexes. beilstein-journals.org

Recent synthetic strategies have focused on creating a diverse library of these derivatives. For instance, N-fluoropyridinium-2-sulfonates have been synthesized by fluorinating the corresponding pyridinium-2-sulfonates. beilstein-journals.org The introduction of electron-withdrawing or -donating groups on the pyridine ring has been shown to significantly affect the reactivity of these compounds. beilstein-journals.org Another approach involves the synthesis of steroidal pyridine-3-sulfonates, which demonstrates the versatility of these compounds in being incorporated into complex molecular architectures. nih.gov The synthesis of triarylpyridines bearing sulfonate and sulfonamide moieties further expands the scope of available derivatives with potentially unique catalytic and material properties. nih.gov

The development of novel synthetic routes is also a key focus. For example, a Michael-type addition reaction has been successfully employed to synthesize new sulfonated water-soluble N-donor ligands. mdpi.comnih.gov This method offers a selective and efficient way to produce these compounds, minimizing the formation of unwanted side-products. mdpi.com Furthermore, multicomponent reactions are being explored for the one-pot synthesis of polysubstituted pyridine derivatives, offering an efficient and atom-economical approach. bohrium.com

The ability to systematically alter the ligand framework opens up possibilities for creating tailor-made molecules for specific applications. The table below summarizes some examples of recently synthesized pyridine-sulfonate derivatives and their synthetic methodologies.

Derivative TypeSynthetic ApproachKey FeaturesReference(s)
N-Fluoropyridinium-2-sulfonatesFluorination of pyridinium-2-sulfonatesTunable reactivity based on substituents beilstein-journals.org
Steroidal Pyridine-3-sulfonatesReaction of standard estrogen with pyridine-3-sulfonyl chlorideIncorporation into complex biomolecules nih.gov
Triarylpyridines with Sulfonate MoietiesCyclocondensation reactions catalyzed by magnetic nanoparticlesPotential for novel catalytic and material applications nih.gov
Sulfonated Water-Soluble N-donor LigandsMichael-type addition reactionHigh selectivity and yield mdpi.comnih.gov
Polysubstituted PyridinesUltrasound-assisted multicomponent reactionsEfficient and environmentally friendly synthesis bohrium.com

Exploration of New Catalytic Transformations and Multifunctional Systems

Pyridine-2-sulfonate derivatives are gaining increasing attention as ligands in catalysis. researchgate.net Their ability to form stable complexes with a variety of metal ions makes them promising candidates for a wide range of catalytic transformations. researchgate.net An emerging trend is the development of multifunctional catalytic systems that combine the catalytic activity of a metal center with other functionalities, such as magnetism for easy catalyst recovery. rsc.org

Researchers are actively exploring the use of pyridine-sulfonate-based catalysts in novel organic reactions. For example, magnetically recoverable nano-catalysts have been successfully employed in the synthesis of pyridine derivatives through multicomponent reactions. researchgate.netrsc.org These catalysts offer significant advantages, including high efficiency, easy separation from the reaction mixture, and good reusability. rsc.org The use of sulfonic acid-functionalized graphitic carbon nitride as a catalyst for the synthesis of polysubstituted pyridines in water under sonication represents a green and sustainable approach to catalysis. bohrium.com

Furthermore, the design of bifunctional catalysts is a promising area. For instance, the development of catalysts bearing both acidic and basic sites can enable tandem or one-pot reactions, leading to more efficient and sustainable chemical processes. The versatility of the pyridine-sulfonate scaffold allows for the incorporation of various functional groups, paving the way for the creation of such multifunctional systems. rsc.org The exploration of these new catalytic applications is expected to lead to the discovery of more efficient and selective methods for the synthesis of valuable chemical compounds.

Advanced Characterization Techniques for In Situ and Operando Studies

A deeper understanding of the structure-activity relationships in pyridine-2-sulfonate-based systems is crucial for the rational design of new materials and catalysts. While traditional characterization techniques such as FT-IR, NMR, and X-ray diffraction provide valuable structural information, there is a growing need for advanced techniques that can probe the dynamic changes of these systems under reaction conditions. researchgate.netmdpi.com

In situ and operando characterization methods are powerful tools for studying catalysts at work. numberanalytics.com Techniques like in-situ FT-IR and Raman spectroscopy can provide real-time information about the adsorption of reactants, the formation of intermediates, and the changes in the catalyst structure during a chemical reaction. researchgate.netnumberanalytics.com For example, surface-enhanced Raman spectroscopy (SERS) has been used to study the adsorption of pyridine sulfonate on metal surfaces.

Advanced microscopic techniques are also playing an increasingly important role. Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) can provide detailed information about the morphology and composition of catalyst materials. mdpi.com Furthermore, techniques like X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS) can provide insights into the electronic state and local coordination environment of the metal centers in catalytic complexes. mdpi.comnumberanalytics.com The application of these advanced characterization techniques will undoubtedly lead to a more profound understanding of the catalytic mechanisms and guide the development of more efficient and robust catalysts.

Theoretical Insights for Rational Design and Accelerated Discovery of New Applications

In parallel with experimental studies, theoretical and computational methods are becoming indispensable tools for the rational design and accelerated discovery of new applications for sodium pyridine-2-sulfonate and its derivatives. nih.gov Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, bonding, and reactivity of these compounds. nih.gov

Theoretical studies can be used to predict the geometric and electronic properties of novel pyridine-2-sulfonate derivatives, helping to guide synthetic efforts towards molecules with desired characteristics. nih.gov For instance, computational modeling can be used to screen potential ligands for their ability to stabilize specific metal oxidation states or to promote certain catalytic reactions. This can significantly reduce the time and effort required for experimental screening.

Furthermore, computational methods can be employed to elucidate reaction mechanisms at the molecular level. By modeling the potential energy surfaces of catalytic reactions, researchers can identify key intermediates and transition states, providing a detailed understanding of the factors that control the reaction rate and selectivity. nih.gov This knowledge is crucial for the rational design of more efficient catalysts. The synergy between theoretical predictions and experimental validation is expected to play a pivotal role in the future development of pyridine-2-sulfonate-based materials and their applications.

Q & A

Q. What are the standard protocols for synthesizing sodium pyridine-2-sulfonate, and how can researchers optimize yield and purity?

this compound is typically synthesized via sulfonation of pyridine derivatives followed by neutralization with sodium hydroxide. Methodological optimization involves controlling reaction parameters (e.g., temperature, stoichiometry of sulfonating agents) and purification techniques such as recrystallization or column chromatography. Yield improvements may require iterative testing of solvent systems (e.g., ethanol-water mixtures) and pH adjustments during neutralization .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the sulfonate group’s position on the pyridine ring (e.g., 1^1H and 13^{13}C NMR shifts).
  • Infrared (IR) Spectroscopy : Identification of sulfonate (S=O) stretching vibrations (~1180–1120 cm1^{-1}).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns with UV detection. Cross-validation with X-ray crystallography ensures structural accuracy .

Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?

Experimental determination involves:

  • Solubility Testing : Gradient solubility studies in water, ethanol, and DMSO at varying temperatures.
  • Stability Assays : Accelerated aging under controlled humidity and temperature, monitored via HPLC or mass spectrometry. Data should be statistically analyzed to identify outliers and establish confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of dissolution) of this compound?

Discrepancies often arise from methodological differences (e.g., calorimetric techniques vs. computational models). A systematic approach includes:

  • Replicating experiments under standardized conditions (e.g., ISO guidelines).
  • Applying multivariate regression to isolate variables (e.g., ionic strength, solvent polarity).
  • Comparing results with density functional theory (DFT) simulations to validate empirical data .

Q. What experimental designs are optimal for studying this compound’s role as a ligand in coordination chemistry?

Focus on:

  • Titration Studies : UV-Vis or potentiometric titration to determine binding constants with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}).
  • X-ray Absorption Spectroscopy (XAS) : To elucidate coordination geometry.
  • Kinetic Analysis : Stopped-flow techniques to measure ligand substitution rates. Controls should account for pH-dependent ligand protonation states .

Q. How can researchers address variability in biological activity data (e.g., antimicrobial efficacy) linked to this compound?

Variability may stem from differences in microbial strains or assay conditions. Mitigation strategies include:

  • Standardized MIC (Minimum Inhibitory Concentration) Protocols : Using CLSI or EUCAST guidelines.
  • Meta-Analysis : Aggregating data from multiple studies to identify trends via random-effects models.
  • Mechanistic Studies : Transcriptomic or proteomic profiling to correlate chemical structure with bioactivity .

Q. What computational strategies are effective for modeling this compound’s reactivity in catalytic systems?

Combine:

  • Molecular Dynamics (MD) Simulations : To study solvent interactions and diffusion rates.
  • Quantum Mechanical Calculations : DFT for transition-state analysis of sulfonate group participation.
  • Machine Learning : Training models on existing kinetic data to predict catalytic efficiency under novel conditions .

Methodological Frameworks

  • Data Contradiction Analysis : Use funnel plots or sensitivity analysis to detect bias in published datasets .
  • Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Interdisciplinary Collaboration : Integrate synthetic chemistry with computational modeling to bridge gaps in mechanistic understanding .

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